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molecular formula C21H26N2O3 B2662673 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 215040-77-0

8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one

Cat. No. B2662673
M. Wt: 354.45
InChI Key: UETBGGGMWJBWLZ-UHFFFAOYSA-N
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Patent
US06881842B2

Procedure details

A mixture of 2.5 kg of 1-acetyl-4-piperidinepropionic acid, 2.17 kg (1 equivalent) of 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one and 26.0 kg of polyphosphoric acid was stirred at about 105° C. for 8 hours under nitrogen and 13 L of cold water at about 5° C. was slowly added dropwise thereto while maintaining about 70° C. Further, 25 L of a mixture of toluene-acetonitrile (1:1) was added at about 55° C. and pH was adjusted to about 8.5 by adding 25% aqueous ammonia solution (about 50 L) while maintaining about 55° C. The layers were separated, 10 L of a mixture of toluene-acetonitrile (1:1) was added to the aqueous layer, and the layers were separated. The organic layers were combined and concentrated to a volume of the solution of about 10 L. To the residue was added 9 L of isopropyl ether at about 20° C. to precipitate crystals. The mixture was stirred at about 20° C. for about 1.5 hours and then at about 5° C. for about 1.5 hours. Precipitated crystals were separated, washed with about 6 L of a mixture of isopropyl ether-ethyl acetate (1:1) cooled to about 5° C., and 10 L of isopropyl ether cooled to about 5° C., and dried to obtain 3.78 kg (yield 85%) of the desired compound as crystals.
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
2.17 kg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
26 kg
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
25 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 L
Type
reactant
Reaction Step Three
Name
Quantity
13 L
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH2:15]1[C:25]2=[C:26]3[C:21](=[CH:22][CH:23]=[CH:24]2)[CH2:20][CH2:19][C:18](=[O:27])[N:17]3[CH2:16]1.C1(C)C(CC#N)=CC=CC=1.N>O>[C:1]([N:4]1[CH2:5][CH2:6][CH:7]([CH2:10][CH2:11][C:12]([C:23]2[CH:22]=[C:21]3[C:26]4=[C:25]([CH2:15][CH2:16][N:17]4[C:18](=[O:27])[CH2:19][CH2:20]3)[CH:24]=2)=[O:14])[CH2:8][CH2:9]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.5 kg
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)CCC(=O)O
Name
Quantity
2.17 kg
Type
reactant
Smiles
C1CN2C(CCC3=CC=CC1=C23)=O
Name
polyphosphoric acid
Quantity
26 kg
Type
reactant
Smiles
Step Two
Name
mixture
Quantity
25 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)CC#N)C
Step Three
Name
Quantity
50 L
Type
reactant
Smiles
N
Step Four
Name
Quantity
13 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
was stirred at about 105° C. for 8 hours under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining about 70° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining about 55° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
10 L of a mixture of toluene-acetonitrile (1:1) was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
the layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of the solution of about 10 L
ADDITION
Type
ADDITION
Details
To the residue was added 9 L of isopropyl ether at about 20° C.
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
STIRRING
Type
STIRRING
Details
The mixture was stirred at about 20° C. for about 1.5 hours
Duration
1.5 h
WAIT
Type
WAIT
Details
at about 5° C. for about 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
CUSTOM
Type
CUSTOM
Details
were separated
WASH
Type
WASH
Details
washed with about 6 L of a mixture of isopropyl ether-ethyl acetate (1:1)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
10 L of isopropyl ether cooled to about 5° C.
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)CCC(=O)C=1C=C2CCC(N3C2=C(C1)CC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.78 kg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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